molecular formula C16H16O2 B082713 Dimethylstilbestrol CAS No. 13366-36-4

Dimethylstilbestrol

Número de catálogo: B082713
Número CAS: 13366-36-4
Peso molecular: 240.30 g/mol
Clave InChI: XPINIPXARSNZDM-VAWYXSNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has distinct properties and applications. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylstilbestrol can be synthesized through several methods. One common route involves the condensation of p-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of strong bases such as sodium hydroxide and methylating agents like methyl iodide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Dimethylstilbestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Historical Context

Development and Approval

  • DES was first synthesized in 1938 and gained FDA approval in 1941 for use in treating various conditions, including menopausal symptoms and certain cancers. Its most notable application began in the 1940s when it was prescribed to prevent miscarriages and other pregnancy complications .

Clinical Trials and Findings

  • Early studies suggested that DES was effective in preventing miscarriages; however, subsequent controlled trials revealed significant risks associated with its use. For example, studies conducted at Tulane University and the University of Chicago indicated that women treated with DES experienced higher rates of miscarriages and premature births compared to control groups .

Scientific Research Applications

Reproductive Health

  • DES was primarily used to manage pregnancy complications. However, its use led to significant long-term health issues for individuals exposed to it in utero. Research has shown associations between DES exposure and reproductive tract abnormalities in both daughters (DES daughters) and sons (DES sons) of women who took the drug during pregnancy .

Health Implications for Offspring

  • DES Daughters : Studies have linked in utero exposure to DES with various reproductive health issues, including:
    • Vaginal and cervical dysplasia
    • Uterine structural abnormalities
    • Infertility and menstrual irregularities
    • Increased risk of certain cancers, such as clear-cell adenocarcinoma of the vagina and cervix .
  • DES Sons : Male offspring have reported genital abnormalities, including:
    • Testicular masses
    • Cryptorchidism (undescended testicle)
    • Higher rates of infertility .

Case Studies

Case Study Overview
Numerous case studies have documented the adverse effects of DES exposure. Here are a few key findings from notable research:

Study Population Studied Findings
Harvard University Study (1940s)Pregnant women treated with DESInitially concluded benefits but lacked controls; later criticized for methodological flaws.
Tulane University Study (1950s)Pregnant women treated with DES vs. controlsFound higher rates of miscarriages among DES-treated women.
University of Chicago Clinical TrialRandomized study of pregnant womenConfirmed increased risks of miscarriage and smaller birth weights among those treated with DES .

Ongoing Research

Research continues to explore the long-term effects of DES exposure on subsequent generations. Recent studies focus on:

  • The potential autoimmune disorders linked to DES exposure.
  • The health outcomes of "third-generation" individuals (grandchildren of women who took DES) as legal claims have emerged regarding their disabilities attributed to maternal exposure .

Mecanismo De Acción

Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and other estrogen-responsive tissues. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling cascades .

Comparación Con Compuestos Similares

Uniqueness of Dimethylstilbestrol: this compound is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic profile. Compared to diethylstilbestrol, it has a lower affinity for estrogen receptors but exhibits different tissue-specific effects, making it valuable for specific research and therapeutic applications .

Actividad Biológica

Dimethylstilbestrol (DES) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in relation to its endocrine-disrupting effects, carcinogenic potential, and metabolic impacts. Originally marketed in the late 1930s, DES was widely prescribed until its association with various health risks became evident. This article explores the biological activity of DES through various mechanisms, case studies, and research findings.

Estrogenic Activity
DES exhibits strong estrogenic activity, significantly influencing reproductive tissues and metabolic processes. It binds to estrogen receptors (ERα and ERβ) with high affinity, demonstrating an effective systemic estrogenic potency approximately three times that of ethinylestradiol . Its action is mediated through several pathways:

  • Receptor Binding : DES binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
  • Androgen Suppression : It suppresses gonadal androgen production, affecting testosterone and dihydrotestosterone levels .
  • Lipid Metabolism : DES influences lipid metabolism by modulating gene expression related to adipogenesis in uterine tissues .

Carcinogenicity

Research has established DES as a known human carcinogen, particularly linked to clear cell carcinoma of the vagina and cervix among women exposed in utero. A significant study indicated that prenatal exposure to DES led to altered estrogen metabolism patterns in postmenopausal women, potentially increasing breast cancer risk .

Table 1: Summary of Carcinogenic Effects Associated with DES Exposure

Study ReferencePopulationFindings
Troisi R. et al. (2018)Postmenopausal womenIncreased breast cancer risk associated with altered estrogen metabolism
Bodelon C. et al. (2023)Adult womenBlood DNA methylation changes linked to in utero DES exposure
NCI DES Follow-up StudyPrenatal exposure cohortHigher incidence of reproductive tract cancers in exposed individuals

Metabolic Effects

A study utilizing a neonatal mouse model demonstrated that DES exposure resulted in significant alterations in gene expression related to lipid metabolism. Over 900 genes were found to be differentially expressed following treatment, particularly those involved in adipogenesis . This suggests that DES not only acts as an endocrine disruptor but also significantly impacts metabolic pathways.

Table 2: Key Gene Expressions Altered by DES Treatment

Gene NameFunctionExpression Change
PPARγRegulates adipocyte differentiationUpregulated by 10-fold in uterine epithelial cells
Slc27a1Fatty acid transportDramatically increased expression
Dlk1Negative regulator of adipogenesisDecreased expression

Additional Biological Activities

Beyond its estrogenic effects, DES has been shown to exhibit activity at other steroid hormone receptors, including glucocorticoid and androgen receptors. It demonstrates significant antagonistic effects on these receptors at higher concentrations, which may contribute to its complex biological profile .

Propiedades

Número CAS

13366-36-4

Fórmula molecular

C16H16O2

Peso molecular

240.30 g/mol

Nombre IUPAC

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol

InChI

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+

Clave InChI

XPINIPXARSNZDM-VAWYXSNFSA-N

SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

SMILES isomérico

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

SMILES canónico

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Key on ui other cas no.

13366-36-4
552-80-7

Sinónimos

alpha,alpha'-dimethyl-4,4'-stilbenediol
dimethylstilbestrol
dimethylstilbestrol, (E)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylstilbestrol
Reactant of Route 2
Dimethylstilbestrol
Reactant of Route 3
Dimethylstilbestrol
Reactant of Route 4
Dimethylstilbestrol
Reactant of Route 5
Dimethylstilbestrol
Reactant of Route 6
Dimethylstilbestrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.